9-Methoxy-3H-benzo[f]chromen-3-one
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Overview
Description
9-Methoxy-3H-benzo[f]chromen-3-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3H-benzo[f]chromen-3-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms 3-acetyl-5,6-benzocoumarin, which can then be methoxylated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
9-Methoxy-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 9-Methoxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
3H-benzo[f]chromen-3-one: Lacks the methoxy group, which may affect its biological activity.
Coumarin: The parent compound with a simpler structure and different pharmacological properties.
7-Hydroxycoumarin: Known for its anticoagulant properties.
Uniqueness
9-Methoxy-3H-benzo[f]chromen-3-one is unique due to its methoxy group, which enhances its biological activity and fluorescent properties compared to its analogs .
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methoxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O3/c1-16-10-4-2-9-3-6-13-11(12(9)8-10)5-7-14(15)17-13/h2-8H,1H3 |
InChI Key |
LIODRRPKRDVFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C=CC(=O)O3 |
Origin of Product |
United States |
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